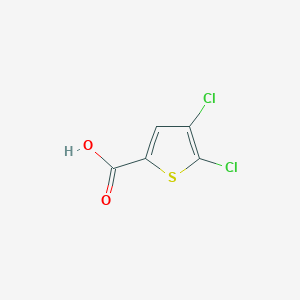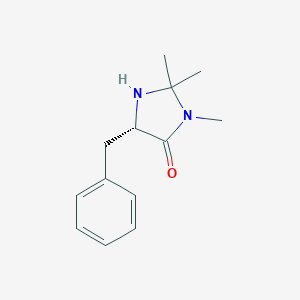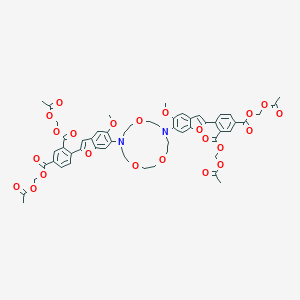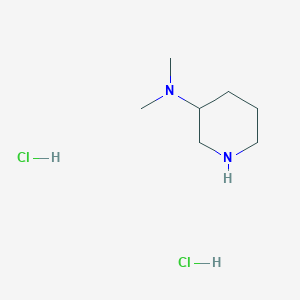
4,5-二氯噻吩-2-羧酸
概述
描述
4,5-Dichlorothiophene-2-carboxylic acid is a chemical compound with the molecular formula C5H2Cl2O2S and a molecular weight of 197.04 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms at the 4 and 5 positions and a carboxylic acid group at the 2 position . This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.
科学研究应用
4,5-Dichlorothiophene-2-carboxylic acid has several scientific research applications:
作用机制
Target of Action
4,5-Dichlorothiophene-2-carboxylic Acid is primarily used in the preparation of compounds that have therapeutic BACE1 and BACE2 inhibitors . These inhibitors are used for the treatment of Alzheimer’s disease, type 2 diabetes, and other metabolic disorders .
Mode of Action
BACE1 and BACE2 are critical in the production of beta-amyloid peptides, which accumulate in the brains of Alzheimer’s patients .
Biochemical Pathways
The biochemical pathways affected by 4,5-Dichlorothiophene-2-carboxylic Acid are those involved in the production of beta-amyloid peptides. By inhibiting BACE1 and BACE2, the compound can potentially reduce the accumulation of these peptides, thereby mitigating the symptoms of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of 4,5-Dichlorothiophene-2-carboxylic Acid’s action would be the reduction in the production of beta-amyloid peptides. This could potentially slow the progression of Alzheimer’s disease and alleviate some of its symptoms .
Action Environment
The action, efficacy, and stability of 4,5-Dichlorothiophene-2-carboxylic Acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature. For instance, the compound is stored under inert gas (nitrogen or Argon) at 2–8 °C , suggesting that it may be sensitive to oxygen and temperature changes.
准备方法
Synthetic Routes and Reaction Conditions
4,5-Dichlorothiophene-2-carboxylic acid can be synthesized through several methods. One common synthetic route involves the chlorination of thiophene-2-carboxylic acid. The reaction typically uses chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination.
Industrial Production Methods
In industrial settings, the production of 4,5-Dichlorothiophene-2-carboxylic acid may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration . This method enhances the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4,5-Dichlorothiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups, while oxidation can produce sulfoxides or sulfones .
相似化合物的比较
Similar Compounds
2,5-Dichlorothiophene-3-carboxylic acid: Another dichlorinated thiophene derivative with similar chemical properties.
Thiophene-2-carboxylic acid: A non-chlorinated analog that serves as a precursor in the synthesis of chlorinated derivatives.
5-Chloro-2-thiophenecarboxylic acid: A mono-chlorinated derivative with distinct reactivity compared to the dichlorinated compound.
Uniqueness
4,5-Dichlorothiophene-2-carboxylic acid is unique due to the presence of two chlorine atoms, which enhance its reactivity and allow for the formation of a wide range of derivatives.
属性
IUPAC Name |
4,5-dichlorothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O2S/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBAYLWBVQVMTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308220 | |
| Record name | 4,5-dichlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31166-29-7 | |
| Record name | 31166-29-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202727 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-dichlorothiophene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichlorothiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is innovative about the reported synthesis of 4,5-Dichlorothiophene-2-carboxylic acid?
A1: The research presents a novel approach to synthesizing 4,5-Dichlorothiophene-2-carboxylic acid from thiophene-2-carboxylic acid. [] The key innovation lies in utilizing N-chlorosuccinimide as the chlorinating agent. This method offers several advantages over traditional approaches:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![[3,3'-Bipyridine]-5-carboxylic acid](/img/structure/B154828.png)

